REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])C.C(O)=O.[NH2:11][C:12]1[C:13]([O:24][CH3:25])=[CH:14][C:15]([O:22][CH3:23])=[C:16]([CH:21]=1)[C:17]([O:19][CH3:20])=[O:18]>O1CCCC1>[CH3:23][O:22][C:15]1[CH:14]=[C:13]([O:24][CH3:25])[C:12]([NH:11][CH:1]=[O:3])=[CH:21][C:16]=1[C:17]([O:19][CH3:20])=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.89 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC(=C(C(=O)OC)C1)OC)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 50° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the thus precipitated product of interest was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under a reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)OC)C=C(C(=C1)OC)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |